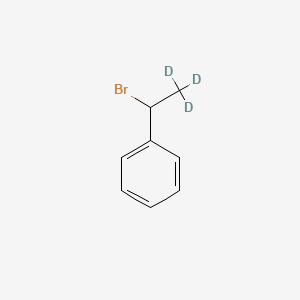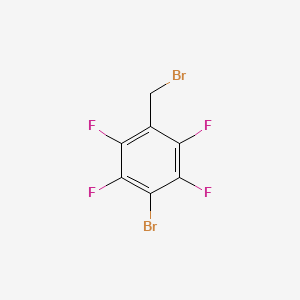
1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Overview
Description
1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene is an organobromine compound with the molecular formula C7H2Br2F4. This compound is characterized by the presence of two bromine atoms and four fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Mode of Action
The mode of action of 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene is primarily through its reactivity as a halogenated compound . The bromine atoms attached to the benzene ring make it highly reactive, allowing it to participate in various chemical reactions. These reactions can lead to changes in the structure of the compound, which can then interact with different targets.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect its reactivity and the outcome of its reactions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene can be synthesized through a multi-step process involving the bromination of tetrafluorobenzene. The typical synthetic route includes:
Bromination of Tetrafluorobenzene: Tetrafluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at specific positions on the benzene ring.
Bromomethylation: The brominated tetrafluorobenzene is then subjected to bromomethylation using formaldehyde and hydrobromic acid (HBr) to introduce the bromomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) or sulfonium ions (SO3H+) replace one of the hydrogen atoms on the benzene ring.
Oxidation and Reduction: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group using suitable oxidizing or reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or primary amines (RNH2) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or chlorosulfonic acid (HSO3Cl) for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Products include hydroxylated, alkoxylated, or aminated derivatives of the original compound.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, or other substituted derivatives.
Oxidation and Reduction: Products include carboxylic acids or methylated derivatives.
Scientific Research Applications
1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Its fluorine atoms enhance the metabolic stability and bioavailability of the resulting compounds.
Medicine: It is employed in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors. The presence of bromine and fluorine atoms can improve the pharmacokinetic properties of the drugs.
Industry: The compound is used in the production of specialty chemicals, including flame retardants, polymers, and advanced materials. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-(bromomethyl)benzene: This compound lacks the fluorine atoms, making it less reactive and less stable compared to the tetrafluorinated derivative.
1-Bromo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of the bromomethyl group, resulting in different reactivity and applications.
1-Bromo-4-(bromomethyl)-2-chlorobenzene: This compound has a chlorine atom instead of fluorine atoms, which affects its chemical properties and reactivity.
The presence of fluorine atoms in this compound enhances its reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-1-2-4(10)6(12)3(9)7(13)5(2)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPOBCPPAUSCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


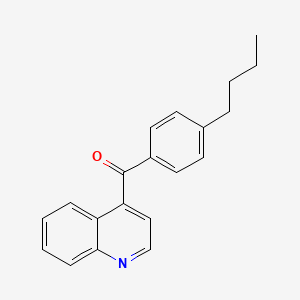
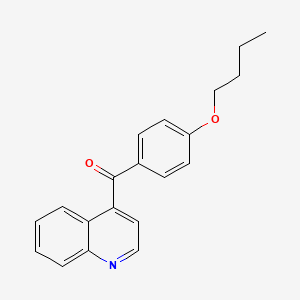

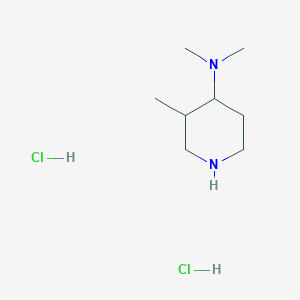


![(6R,7R)-7-((Z)-2-(5-Acetamido-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1383037.png)
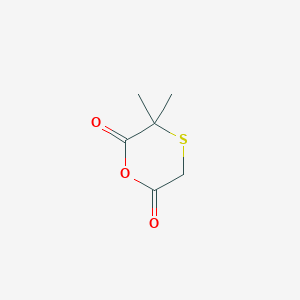

![2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1383040.png)
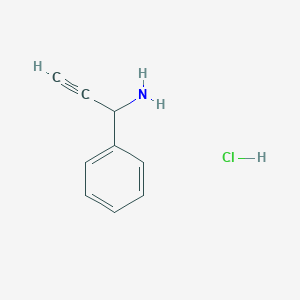
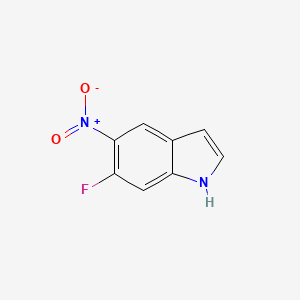
![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)
